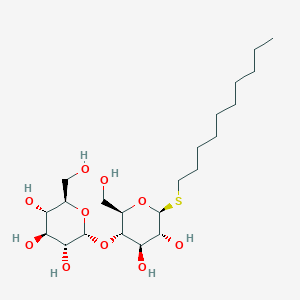

Decyl-beta-D-1-thiomaltopyranoside

Übersicht

Beschreibung

Decyl-beta-D-1-thiomaltopyranoside is a nonionic surfactant known for its ability to solubilize membrane proteins without denaturing them. This compound is particularly useful in biochemical and structural biology studies, where maintaining the native state of proteins is crucial .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decyl-beta-D-1-thiomaltopyranoside involves the glycosylation of decyl alcohol with a protected thioglucoside donor. The reaction typically employs silver perchlorate as a catalyst and proceeds under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Decyl-beta-D-1-thiomaltopyranoside primarily undergoes substitution reactions due to the presence of the thioglucoside moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as halides or amines.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various glucopyranoside derivatives .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Membrane Protein Solubilization

Decyl-beta-D-1-thiomaltopyranoside is primarily utilized for solubilizing membrane proteins. Its ability to maintain protein stability and activity in solution is crucial for biochemical studies. For instance, studies have demonstrated that S-Mal effectively solubilizes prestin, a membrane protein critical for auditory function, allowing for subsequent purification and characterization .

1.2 Detergent Properties

As a carbohydrate detergent, S-Mal exhibits favorable properties for studying membrane dynamics and interactions. It can form micelles that encapsulate hydrophobic regions of proteins, facilitating their study in aqueous environments. This characteristic is essential for various assays and structural biology applications .

Structural Biology

2.1 X-ray Crystallography and NMR Studies

S-Mal has been employed in crystallization trials for membrane proteins, where it aids in the formation of well-ordered crystals suitable for X-ray diffraction analysis. The detergent's mild nature minimizes perturbations to the protein structure, which is critical for accurate structural determination .

2.2 Cryo-Electron Microscopy

Recent advancements in cryo-electron microscopy (cryo-EM) have seen S-Mal used as a stabilizing agent for proteins during sample preparation. Its effectiveness in preserving native conformations enhances the quality of cryo-EM data, providing insights into protein complexes at near-atomic resolution .

Case Studies

Comparative Analysis with Other Detergents

To understand the effectiveness of S-Mal relative to other surfactants, the following table compares its properties with those of commonly used detergents:

| Detergent | Critical Micelle Concentration (CMC) | Protein Stability | Applications |

|---|---|---|---|

| This compound (S-Mal) | Low (~0.5 mM) | High | Membrane protein solubilization, crystallization |

| Dodecyl-beta-D-maltoside | Moderate (~0.1 mM) | Moderate | General protein purification |

| Triton X-100 | High (~0.25 mM) | Low | Cell lysis and extraction |

Wirkmechanismus

The mechanism of action of Decyl-beta-D-1-thiomaltopyranoside involves its interaction with lipid bilayers and proteins. The compound inserts itself into the lipid bilayer, disrupting

Biologische Aktivität

Decyl-beta-D-1-thiomaltopyranoside (C10-Thiomaltoside) is a non-ionic surfactant that has garnered interest in various biological and biochemical applications, particularly in the solubilization and stabilization of membrane proteins. This article reviews the biological activity of this compound, including its physicochemical properties, applications in membrane protein studies, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C22H42O11S

- Molecular Weight : 498.63 g/mol

- CAS Number : 148565-56-4

- Purity : ≥99.0% (TLC)

- Optical Activity : [α]20/D +53.0±3° in methanol

These properties make it suitable for use as a detergent in biochemical applications, particularly in the extraction and purification of membrane proteins.

1. Membrane Protein Solubilization

This compound is primarily used for solubilizing membrane proteins, which is crucial for studying their structure and function. Its effectiveness as a detergent is attributed to its ability to disrupt lipid bilayers while maintaining protein functionality. The critical micelle concentration (CMC) of C10-Thiomaltoside is approximately 0.087%, indicating its efficiency at low concentrations compared to other detergents like n-Dodecyl-beta-D-maltopyranoside (DDM) with a CMC of 0.0087% .

2. Case Studies

Several studies have highlighted the biological activity of this compound:

- Protein Purification : In a study examining the solubilization of ATP synthase complexes, researchers found that C10-Thiomaltoside effectively maintained the structural integrity of these complexes during purification processes, allowing for subsequent analysis via mass spectrometry .

- Membrane Protein Stability : Another case study demonstrated that membrane proteins solubilized with C10-Thiomaltoside exhibited enhanced stability during mass spectrometric analysis, preserving non-covalent interactions that are critical for understanding protein-lipid dynamics .

Applications in Research

The versatility of this compound extends to various research applications:

- Structural Biology : It is frequently employed in structural biology to prepare samples for crystallography and NMR spectroscopy.

- Biotechnology : The compound is utilized in biotechnological processes for the extraction of membrane proteins from cell membranes, facilitating the development of pharmaceuticals targeting membrane-bound receptors.

Comparison with Other Detergents

The table below summarizes key properties and applications of this compound compared to other common detergents used in membrane protein studies.

| Detergent Name | CMC (%) | Molecular Weight (g/mol) | Purity (%) | Applications |

|---|---|---|---|---|

| This compound | 0.087 | 498.63 | ≥99.0 | Membrane protein solubilization |

| n-Dodecyl-beta-D-maltopyranoside | 0.0087 | 492.66 | ≥98.0 | Membrane protein crystallization |

| n-Octyl-beta-D-glucopyranoside | 0.53 | 162.21 | ≥97.0 | General protein purification |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNNXXWNKQOETJ-HYLFJBCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438422 | |

| Record name | Decyl-beta-D-1-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148565-56-4 | |

| Record name | Decyl-beta-D-1-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.